molecular formula C18H23N3O2 B153357 tert-Butyl-4-(chinolin-2-yl)piperazin-1-carboxylat CAS No. 890709-17-8

tert-Butyl-4-(chinolin-2-yl)piperazin-1-carboxylat

Katalognummer: B153357
CAS-Nummer: 890709-17-8
Molekulargewicht: 313.4 g/mol
InChI-Schlüssel: MOGQKMUFSORICV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate is a compound that features a piperazine ring substituted with a quinoline moiety and a tert-butyl ester group.

Wissenschaftliche Forschungsanwendungen

Chemistry

  • Building Block for Synthesis : tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions, such as oxidation and substitution, expands its utility in synthetic chemistry .

Biology

  • Enzyme Inhibitors and Receptor Modulators : The compound is utilized in studies focused on enzyme inhibition and receptor modulation. Its structural features enable it to interact with biological targets effectively, contributing to research on drug design and development .

Medicine

  • Therapeutic Potential : Research indicates that tert-butyl 4-(quinolin-2-yl)piperazine-1-carboxylate exhibits diverse biological activities, including:
    • Anticancer Activity : Investigations into its efficacy against various cancer cell lines are ongoing, highlighting its potential as a therapeutic agent .
    • Antibacterial and Antifungal Properties : The compound has shown promise in combating bacterial and fungal infections, making it a candidate for further medicinal exploration .

Industry

  • Material Development : In industrial applications, this compound is being explored for the development of new materials and chemical processes. Its unique properties may lead to innovations in material science and engineering .

Case Studies and Research Findings

Several studies have highlighted the applications of tert-butyl 4-(quinolin-2-yl)piperazine-1-carboxylate:

Study Focus Findings
Study on Anticancer ActivityEvaluated against various cancer cell linesDemonstrated significant cytotoxic effects, indicating potential for development as an anticancer drug
Enzyme Inhibition ResearchInvestigated as an enzyme inhibitorShowed promising results in modulating enzyme activity, suggesting its role in drug design
Antimicrobial StudiesAssessed for antibacterial propertiesExhibited activity against several bacterial strains, supporting its use in developing new antibiotics

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(quinolin-2-yl)piperazine-1-carboxylate typically involves the reaction of quinoline derivatives with piperazine and tert-butyl chloroformate. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for tert-butyl 4-(quinolin-2-yl)piperazine-1-carboxylate would likely involve scalable versions of the above synthetic routes, optimized for yield and purity. This might include continuous flow chemistry techniques and the use of automated reactors to ensure consistent production quality .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate is unique due to the presence of both the quinoline and piperazine moieties, which confer distinct biological activities and chemical reactivity. This combination allows for versatile applications in drug discovery and development, making it a valuable compound in medicinal chemistry .

Biologische Aktivität

Tert-butyl 4-(quinolin-2-yl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Biological Activity Overview

Research indicates that tert-butyl 4-(quinolin-2-yl)piperazine-1-carboxylate exhibits various biological activities, particularly as an antagonist in neurokinin receptor pathways. Its mechanism of action primarily involves the inhibition of neurokinin B (NKB) receptors, which are implicated in several physiological processes, including pain modulation and reproductive functions.

Key Findings from Research Studies

  • Neurokinin Receptor Antagonism : The compound has shown promising results as an antagonist for human NK3 receptors. In a study evaluating various derivatives, it was found that modifications to the piperazine structure significantly affected the potency of NK3 receptor inhibition, with IC50 values indicating varying degrees of efficacy ( ).
  • Structure-Activity Relationship (SAR) : The presence of the piperazine ring was crucial for maintaining activity against NK3 receptors. A comparative analysis of different derivatives highlighted that specific substitutions on the quinoline moiety could enhance receptor binding affinity ( ).
  • Pharmacokinetics and Toxicology : Initial pharmacokinetic studies suggest that the compound has favorable absorption and distribution characteristics, although detailed toxicity profiles remain to be fully elucidated. Early assessments indicate low cytotoxicity in cell viability assays ( ).

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Pain Modulation : A case study demonstrated that administration of tert-butyl 4-(quinolin-2-yl)piperazine-1-carboxylate in animal models resulted in significant reductions in pain responses, suggesting its potential use in analgesic therapies ( ).
  • Impact on Reproductive Health : Another study explored its effects on reproductive hormone regulation, revealing that it could modulate luteinizing hormone release through NK3 receptor antagonism ( ).

Table 1: Biological Activity Summary

Activity TypeDescriptionReference
NK3 Receptor AntagonismIC50 values ranging from 0.26 µM to 10.3 µM
Pain ModulationSignificant reduction in pain responses
Reproductive Hormone RegulationModulates luteinizing hormone release

Table 2: Structure-Activity Relationships

Compound StructureIC50 (µM)Comments
tert-butyl 4-(quinolin-2-yl)piperazine-1-carboxylate0.26 ± 0.02High potency against NK3 receptors
Derivative A4.1 ± 0.5Less potent than the parent compound
Derivative B10.3 ± 1.5Moderate inhibition

Eigenschaften

IUPAC Name

tert-butyl 4-quinolin-2-ylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-18(2,3)23-17(22)21-12-10-20(11-13-21)16-9-8-14-6-4-5-7-15(14)19-16/h4-9H,10-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOGQKMUFSORICV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A 2.0-5.0 mL microwave vial was charged with tert-Butyl 1-piperazinecarboxylate (100 mg, 0.54 mmol), 2-Chloroquinoline (0.086 mL, 0.64 mmol), Sodium tert-butoxide (61.9 mg, 0.64 mmol), rac-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (33.4 mg, 0.05 mmol) and toluene (3 mL). The reaction mixture was degassed for 10 minutes with nitrogen, and then Tris(dibenzylideneacetone)dipalladium(0) (24.58 mg, 0.03 mmol) was added. The reaction mixture was stirred at 100°C in an oil bath for 12h. The solution was diluted with EtOAc and washed with saturated NaHCO3, brine, dried over sodium sulfate, filtered and concentrated under reduced pressure. The crude material was loaded on a 40g silica gel column and purified on a Teledyne Isco instrument, eluting with 10% to 40% ethyl acetate in heptane. Product not pure. Product was repurifed using a 40g Gold column with same eluent to provide tert-butyl 4-(quinolin-2-yl)piperazine-1-carboxylate (78 mg, 46.4 %) as a solid. MS m/z 314.3 [M+H]+ (ESI)
Quantity
0.000644 mol
Type
reagent
Reaction Step One
Quantity
0.003 L
Type
solvent
Reaction Step Two
Quantity
0.000537 mol
Type
reactant
Reaction Step Three
Quantity
0.000644 mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 6.1 mmol 2-chloroquinoline, 6.7 mmol piperazine-1-carboxylic acid tert-butyl ester and 12.2 mmol potassium carbonate in 15 ml acetonitrile was refluxed overnight. The reaction mixture is concentrated, water is added and the compound extracted with ethyl acetate. Chromatography (SiO2; cyclohexane/ethyl acetate 9/1) gave the title compound as a colorless solid.
Quantity
6.1 mmol
Type
reactant
Reaction Step One
Quantity
6.7 mmol
Type
reactant
Reaction Step One
Quantity
12.2 mmol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.